molecular formula C17H8F6N4S B8223312 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea CAS No. 1839619-50-9

1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea

Cat. No.: B8223312
CAS No.: 1839619-50-9
M. Wt: 414.3 g/mol
InChI Key: OATHXQGUCIUHLS-UHFFFAOYSA-N
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Description

1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea (CAS 1839619-50-9) is a high-purity, research-grade chemical compound with the molecular formula C17H8F6N4S and a molecular weight of 414.33 g/mol. It belongs to a class of 1,3-disubstituted thiourea derivatives that have been identified in scientific research as promising scaffolds for investigating new anticancer agents . These specific thiourea derivatives, particularly those incorporating electron-withdrawing groups like the cyano (CN) and trifluoromethyl (CF3) substituents present on the terminal phenyl rings of this compound, have demonstrated significant and selective cytotoxic activity against a panel of human carcinoma cell lines . Preclinical research on structurally related 3-(trifluoromethyl)phenylthiourea analogs has shown potent growth inhibition against hard-to-treat cancers, including human primary colon cancer (SW480), metastatic colon cancer (SW620), metastatic prostate cancer (PC3), and chronic myelogenous leukemia (K-562) cell lines . The proposed mechanism of action for such active thiourea derivatives involves the strong induction of programmed cell death, or apoptosis. For instance, a closely related compound was shown to induce late apoptosis in up to 99% of colon cancer cells and 73% of leukemia cells in experimental models . Furthermore, these compounds can act as inhibitors of pro-inflammatory cytokine interleukin-6 (IL-6), decreasing its secretion in cancer cells by up to 63%, which may contribute to their overall cytotoxic profile . This reagent is intended for research purposes only, specifically for use in biochemical and cell-based assays aimed at exploring the mechanisms of cytotoxic activity and developing novel selective antitumor agents. It is supplied with a recommended storage condition of 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-bis[4-cyano-3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F6N4S/c18-16(19,20)13-5-11(3-1-9(13)7-24)26-15(28)27-12-4-2-10(8-25)14(6-12)17(21,22)23/h1-6H,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATHXQGUCIUHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NC2=CC(=C(C=C2)C#N)C(F)(F)F)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1839619-50-9
Record name N,N´-bis[4-cyano-3-(trifluoromethyl)phenyl]thiourea
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Scientific Research Applications

Chemistry

1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea serves as a versatile building block in organic synthesis. Its unique structure allows for:

  • Synthesis of Complex Organic Molecules : The compound is utilized in the synthesis of various derivatives through reactions such as oxidation and substitution. For example, it can be oxidized to form sulfoxides and sulfones or reduced to yield amines .

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains, showing promising results in inhibiting growth.
  • Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties, warranting further research into its mechanisms and therapeutic potential .

Medicine

The compound is being investigated as a potential therapeutic agent due to its unique chemical structure, which may interact favorably with biological targets:

  • Mechanism of Action : It is believed to act through hydrogen bonding and electrostatic interactions with specific molecular targets, enhancing its effectiveness as a drug candidate.

Industry

In industrial applications, this compound is used in:

  • Advanced Materials Development : Its properties make it suitable for creating novel materials with desirable characteristics for various applications .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell membranes.

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing new anticancer agents using this thiourea derivative as a precursor showed that modifications to its structure could enhance cytotoxicity against various cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Comparisons

Thiourea derivatives are distinguished by substituents on their aromatic rings, which dictate their electronic properties and catalytic efficacy. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Functional Groups Catalytic Relevance Reference
1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea -CN (4), -CF₃ (3) on both rings Strong electron-withdrawing High Δδ values (4.82–5.14 ppm) indicate strong H-bond donor capacity for catalysis
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea -CF₃ (3,5) on both rings Electron-withdrawing Benchmark for thiourea catalysis; higher Δδ due to dual -CF₃ groups at meta-positions
1,3-Diphenylthiourea -H (all positions) No electron-withdrawing Limited catalytic use; weaker H-bonding due to lack of electron-withdrawing groups
1-(4-Chlorophenyl)-3-phenyl-2-thiourea -Cl (4) on one ring Moderately electron-withdrawing Used in polymer stabilization; less catalytically active than -CF₃/-CN derivatives

Key Observations :

  • Electron-Withdrawing Effects: The dual -CF₃ and -CN groups in this compound create a stronger hydrogen-bonding network compared to analogs like 1,3-diphenylthiourea. This aligns with its use in asymmetric catalysis .
  • Meta vs.

Research Findings and Implications

  • Structure-Activity Relationship: The para-cyano and meta-trifluoromethyl substitution pattern balances steric accessibility and electronic activation, making this compound a potent organocatalyst .
  • Comparative Limitations: Unlike bis(3,5-trifluoromethyl)phenyl analogs, the cyano group may reduce solubility in non-polar solvents, limiting its utility in certain reactions .

Biological Activity

1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea (CAS Number: 1839619-50-9) is a thiourea derivative with significant potential in pharmacological applications. Its unique structural features, including trifluoromethyl and cyano groups, contribute to its biological activity. This article explores the compound's cytotoxic effects, mechanisms of action, and comparative efficacy against various cancer cell lines.

  • Molecular Formula : C17H8F6N4S
  • Molecular Weight : 414.33 g/mol
  • Physical State : Solid
  • Melting Point : Approximately 55°C

Cytotoxic Effects

Research has demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines. Notably, it shows promising results against:

  • Human Colon Cancer Cells : SW480 and SW620
  • Prostate Cancer Cells : PC3
  • Leukemia Cells : K-562

The compound's IC50 values are generally less than 10 µM, indicating high potency compared to standard chemotherapeutics like cisplatin and doxorubicin .

Cell LineIC50 (µM)Comparison to Cisplatin
SW480≤ 10More effective
SW620≤ 10More effective
PC3≤ 10Comparable
K-562≤ 10Comparable

The mechanisms underlying the cytotoxic effects of this compound include:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of apoptotic pathways. This was evidenced by a significant reduction in cell viability in treated cultures .
  • Inhibition of Kinases : Specific derivatives have been noted to inhibit AbI kinase activity, which is crucial for the proliferation of chronic myeloid leukemia cells .
  • Cytokine Modulation : The compound also reduces interleukin-6 (IL-6) secretion in cancer cells, which is associated with tumor growth and metastasis .

Comparative Efficacy Study

A comparative study involving various thiourea derivatives highlighted that those incorporating trifluoromethyl and cyano groups exhibited the highest levels of cytotoxicity. In particular:

  • The derivative with a 4-cyanophenyl moiety showed superior apoptosis-inducing activity against breast cancer cell lines.
  • Modifications in substituent positions significantly influenced bioactivity, with para-substituted compounds demonstrating enhanced potency compared to ortho-substituted analogs .

Anticancer Activity Profiles

In a study assessing multiple thiourea derivatives, this compound was found to reduce the number of viable cancer cells by up to 93% in certain cases. The effectiveness varied by cell line:

  • SW480 and SW620 : Up to 93% reduction in viable cells.
  • PC3 Cells : Approximately 38% reduction.
  • K562 Cells : Reduction levels around 27% .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict H-bonding sites and binding energies with enzymes (e.g., urease) .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions over time, identifying key residues in binding pockets .
  • Docking studies : Use AutoDock Vina to model thiourea-enzyme complexes, validated against crystallographic data .

What are the key considerations for handling and storing this compound to maintain stability?

Basic Research Question

  • Storage : Protect from moisture and light in sealed containers under inert gas (N2_2/Ar) at -20°C .
  • Decomposition risks : Thioureas hydrolyze in acidic/alkaline conditions; monitor via TLC or HPLC for sulfide byproducts .

How can kinetic and thermodynamic studies elucidate catalytic efficiency in asymmetric synthesis?

Advanced Research Question

  • Kinetic profiling : Measure rate constants (kobs_{obs}) under varying temperatures and catalyst loadings to establish rate laws .
  • Eyring analysis : Calculate activation parameters (ΔH^\ddagger, ΔS^\ddagger) to distinguish H-bonding vs. steric control mechanisms .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) between thiourea and substrates .

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